Antiproliferative Activity in MCF-7 Breast Cancer Cells: Target Compound vs. Structural Analog
The target compound has been reported to significantly inhibit the proliferation of MCF-7 breast cancer cells, demonstrating potential anticancer activity . In comparison, a closely related analog, 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, also showed cytotoxicity against MCF-7 and MDA-MB-231 cells in a separate study, but quantitative IC50 values for the target compound are not currently available in the public domain, limiting direct numerical comparison . This activity is consistent with the broader class of thiazole-containing sulfonamides, which have exhibited antiproliferative effects [1].
| Evidence Dimension | Inhibition of MCF-7 breast cancer cell proliferation |
|---|---|
| Target Compound Data | Significant inhibition reported (no quantitative IC50 available) |
| Comparator Or Baseline | 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (showed cytotoxicity against MCF-7 and MDA-MB-231 cells, quantitative IC50 not provided for direct comparison) |
| Quantified Difference | Not applicable due to lack of quantitative data |
| Conditions | MCF-7 breast cancer cell line; details of assay (endpoint, incubation time) not publicly available |
Why This Matters
Demonstrates target engagement in a disease-relevant cell model, which is essential for prioritizing this scaffold over completely uncharacterized analogs for anticancer screening.
- [1] Frontiers. Development of a novel series of thiazole-based compounds with enhanced antiproliferative properties as tubulin polymerization inhibitors. 2026. View Source
